[(3-Ethylphenyl)amino]carbonitrile
Beschreibung
[(3-Ethylphenyl)amino]carbonitrile is a carbonitrile derivative featuring an ethyl-substituted phenylamino group. Carbonitrile derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, often attributed to their ability to engage in hydrogen bonding and π-π interactions with target proteins .
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(3-ethylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-2-8-4-3-5-9(6-8)11-7-10/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
YVJXKCCZOVMOTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of m-Ethylbenzonitrile: One common method involves the nitration of m-ethylbenzonitrile, followed by reduction to obtain m-ethylphenylcyanamide. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and yield.
Catalytic Hydrolysis Amidation: Another method involves the catalytic hydrolysis of m-ethylbenzonitrile followed by amidation. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of m-ethylphenylcyanamide often involves large-scale nitration and reduction processes, utilizing advanced equipment to maintain precise temperature and pressure conditions. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [(3-Ethylphenyl)amino]carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert m-ethylphenylcyanamide to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: [(3-Ethylphenyl)amino]carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical entities through further functionalization.
Biology and Medicine: In biological research, m-ethylphenylcyanamide is studied for its potential as a building block in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism by which m-ethylphenylcyanamide exerts its effects depends on its specific chemical interactions. In general, the compound can interact with various molecular targets through its cyanamide group, which can form hydrogen bonds or coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, leading to desired outcomes in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Pyrazine-Based Carbonitriles vs. Carboxamides
Key Compounds :
- 3-Benzylaminopyrazine-2-carboxamides (): Exhibited MIC values of 6–42 µM against Mycobacterium tuberculosis, with low cytotoxicity (IC₅₀ ≥ 250 µM in HepG2 cells).
- Pyrazine Carbonitriles (): Demonstrated comparable antimycobacterial activity but higher cytotoxicity than carboxamides.
Comparison: The replacement of the carbonitrile group with a carboxamide moiety reduces cytotoxicity while maintaining efficacy, suggesting that [(3-Ethylphenyl)amino]carbonitrile’s ethylphenyl group might mitigate toxicity compared to simpler carbonitriles .
Table 1: Antimycobacterial Activity and Cytotoxicity of Pyrazine Derivatives
| Compound | MIC (µM) | Cytotoxicity (HepG2 IC₅₀, µM) |
|---|---|---|
| 3-Benzylaminopyrazine-2-carboxamide (8) | 6 | ≥250 |
| Pyrazine carbonitrile analogs | 6–42 | 50–100 |
Benzo[f]chromene Carbonitriles
Key Compounds :
- 3‑Amino‑1‑(4‑fluorophenyl)‑9‑hydroxy‑1H‑benzo[f]chromene‑2‑carbonitrile (4a): Yield 94%, m.p. 272–274°C .
- 3‑Amino‑1‑(2‑chlorophenyl)‑9‑hydroxy‑1H‑benzo[f]chromene‑2‑carbonitrile (4b): Yield 86%, m.p. 262–263°C .
Comparison: High yields (>85%) and elevated melting points (>260°C) suggest strong crystallinity and stability. The substituents (fluoro, chloro) on the phenyl ring may enhance bioactivity through halogen bonding. This compound’s ethyl group could similarly improve pharmacokinetic properties by increasing lipophilicity .
Table 2: Yields and Melting Points of Benzo[f]chromene Carbonitriles
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4a | 94 | 272–274 |
| 4b | 86 | 262–263 |
Pyrrolo[2,3-d]pyrimidine Carbonitriles
Key Compounds :
- 2‑Amino‑1H‑pyrrole‑3‑carbonitrile derivatives (2a, 2b): Synthesized via condensation reactions, characterized by NMR and elemental analysis .
- Compounds 6l, 6p, 6r : Demonstrated strong binding to CDK4 proteins (docking scores: −9.2 to −10.1 kcal/mol) .
Comparison: The amino group in this compound may facilitate similar hydrogen-bonding interactions with therapeutic targets, as seen in CDK4 inhibitors. Ethylphenyl substitution could enhance binding pocket compatibility compared to smaller substituents .
Amino Imidazole Carbonitriles
Key Compounds :
- Amino imidazole carbonitriles (): Showed antiviral activity against influenza A, with compounds 5a and 7c inhibiting viral replication.
Comparison: The amino-imidazole core enables interactions with viral proteins, while the carbonitrile group stabilizes the binding. This compound’s ethylphenyl group might similarly enhance target affinity through hydrophobic interactions .
Cyanopyridine Derivatives
Key Compounds :
- 4-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-(phenyl)pyridine-3-carbonitrile (): Exhibited antimicrobial activity via triazine and pyridine synergy.
Comparison: The ethylphenyl group in this compound could augment antimicrobial efficacy by disrupting bacterial membrane integrity, analogous to cyanopyridine derivatives .
Molecular Docking and Binding Interactions
Carbonitriles frequently engage in:
- Hydrogen bonding via nitrile and amino groups.
- Hydrophobic interactions with aromatic substituents (e.g., ethylphenyl). For example, pyrazine carboxamides bind mycobacterial InhA via H-bonds and π-stacking , while pyrrolo[2,3-d]pyrimidines target CDK4 active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
